Product packaging for 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE(Cat. No.:CAS No. 5358-15-6)

2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3846246
CAS No.: 5358-15-6
M. Wt: 219.28 g/mol
InChI Key: NRSKFBXGJXDGQD-UHFFFAOYSA-N
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Description

2-Methyl-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure consists of a 2-methylbenzamide group linked via a nitrogen atom to an (oxolan-2-yl)methyl moiety—a tetrahydrofurfuryl group known to influence properties like solubility and metabolic stability in research compounds . This compound is part of the broader benzamide class, a significant scaffold in medicinal chemistry recognized for its versatility and presence in molecules with a wide array of biological activities . Benzamide derivatives have been investigated as key intermediates for the development of therapeutics, including anti-cancer and anti-inflammatory agents, and are valuable tools in chemical biology for probing cellular pathways . The specific research applications and biological mechanisms of action for this particular analog are subject to ongoing investigation and should be determined by the researcher. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3846246 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE CAS No. 5358-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSKFBXGJXDGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968349
Record name 2-Methyl-N-[(oxolan-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5358-15-6
Record name 2-Methyl-N-[(oxolan-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Methyl N Oxolan 2 Yl Methyl Benzamide

Historical and Current Synthetic Routes to the Benzamide (B126) Scaffold

The formation of the amide bond is a fundamental transformation in organic synthesis. For a target molecule like 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, the most direct approach involves the coupling of 2-methylbenzoic acid or its activated derivatives with (oxolan-2-yl)methanamine.

Conventional Amide Bond Formation Strategies for this compound

Conventional methods for amide bond formation typically involve the activation of the carboxylic acid component, 2-methylbenzoic acid, to enhance its reactivity towards the amine, (oxolan-2-yl)methanamine. A common and long-standing strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methylbenzoyl chloride is then reacted with (oxolan-2-yl)methanamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Another widely used approach is the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is readily attacked by the amine. A variety of such reagents have been developed, each with its own advantages and limitations.

Coupling ReagentTypical SolventAdditive/BaseGeneral Yield Range (%)
DCC (N,N'-Dicyclohexylcarbodiimide)Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)HOBt (Hydroxybenzotriazole)70-90
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Dichloromethane (DCM), Dimethylformamide (DMF)HOBt, DMAP (4-Dimethylaminopyridine)80-95
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Dimethylformamide (DMF), Acetonitrile (B52724) (ACN)DIPEA (N,N-Diisopropylethylamine)85-98
T3P (Propylphosphonic Anhydride)Ethyl acetate, Tetrahydrofuran (THF)Pyridine, Triethylamine75-95

These methods, while effective, often generate stoichiometric amounts of byproducts that can complicate purification and raise environmental concerns. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide synthesis, in line with the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve atom economy.

One promising strategy is the direct catalytic amidation of carboxylic acids and amines. This avoids the need for stoichiometric activating agents and the associated waste. Various catalytic systems have been explored for this purpose. Boron-based catalysts, for instance, have shown considerable promise in promoting the direct condensation of carboxylic acids and amines with the removal of water. catalyticamidation.info

Another green approach is the use of solvent-free reaction conditions, which can reduce the environmental impact associated with solvent use and disposal. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. semanticscholar.org The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under microwave irradiation has been reported for the direct synthesis of amides from carboxylic acids and amines. semanticscholar.org

Green Chemistry ApproachCatalyst/ConditionsAdvantages
Catalytic AmidationBoron-based catalysts (e.g., Boric Acid)High atom economy, reduced waste
Solvent-free SynthesisMicrowave irradiationReduced solvent use, faster reactions
BiocatalysisEnzymes (e.g., lipases)Mild conditions, high selectivity

Stereoselective Synthesis of this compound and its Enantiomers

The (oxolan-2-yl)methylamine component of the target molecule contains a chiral center, meaning that this compound can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to synthesize a single enantiomer, as the two enantiomers can have different biological activities.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

One established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com While typically used to induce chirality at a new stereocenter, a related principle can be applied in the coupling of a racemic amine with a chiral carboxylic acid, although this leads to diastereomers.

A more direct and elegant approach is catalytic asymmetric synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral amides, this can involve the kinetic resolution of a racemic starting material or the asymmetric transformation of a prochiral substrate. For instance, enzyme-catalyzed kinetic resolution can be a powerful tool for obtaining enantiomerically pure amines or amides.

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of this compound is produced, it is necessary to separate the two enantiomers. This process is known as resolution. A classical method for resolving racemic mixtures is through the formation of diastereomeric salts. This involves reacting the racemic amide with a chiral resolving agent, such as a chiral carboxylic acid or base, to form a pair of diastereomers. unimi.it Since diastereomers have different physical properties, they can often be separated by techniques like fractional crystallization. unimi.it Once separated, the individual diastereomers can be converted back to the pure enantiomers of the amide.

Chromatographic methods are also widely used for enantiomeric separation. Chiral high-performance liquid chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Resolution TechniquePrincipleCommon Reagents/Methods
Diastereomeric Salt FormationConversion of enantiomers to diastereomers with different solubilities.Chiral acids (e.g., tartaric acid, mandelic acid), Chiral bases (e.g., brucine, strychnine)
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.HPLC with chiral columns
Enzymatic ResolutionSelective reaction of one enantiomer with an enzyme.Lipases, proteases

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the yield and efficiency of the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. Several factors can be fine-tuned to achieve this.

The choice of solvent can have a significant impact on reaction rates and yields. Solvents that can effectively dissolve both the carboxylic acid and amine components are generally preferred. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product or starting materials. Therefore, a careful balance must be struck.

The stoichiometry of the reactants and reagents is also important. Using a slight excess of one of the coupling partners or the activating agent can sometimes drive the reaction to completion and improve the yield. However, this can also complicate purification. The order of addition of reagents can also influence the outcome of the reaction.

For catalytic reactions, the choice and loading of the catalyst are paramount. Screening different catalysts and optimizing the catalyst concentration can lead to significant improvements in yield and efficiency. researchgate.net For instance, in palladium-catalyzed amidation reactions, the nature of the palladium precursor and the phosphine (B1218219) ligand can dramatically affect the outcome. acs.org

Design and Synthesis of Structurally Modified Analogs of this compound

The synthesis of analogs of this compound generally follows established methods for amide bond formation. A common approach involves the reaction of a substituted benzoic acid derivative (or its corresponding acyl chloride) with (oxolan-2-yl)methanamine. The structural diversity of the resulting analogs is achieved by utilizing appropriately functionalized starting materials.

Modifications to the Benzene (B151609) Ring Substituents

The substitution pattern on the benzene ring plays a crucial role in modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity. Starting from the parent 2-methyl derivative, a wide array of analogs can be synthesized by introducing or altering substituents on the aromatic ring. These modifications can range from simple halogenation to the introduction of more complex functional groups. For instance, the synthesis of various N-substituted benzamide derivatives has been reported, showcasing the versatility of modifying the benzoic acid precursor. researchgate.net

Common synthetic strategies involve the use of commercially available or readily synthesized substituted benzoic acids. For example, the reaction of different phenylenediamines with acyl chlorides has been employed to produce novel benzamide derivatives. mdpi.com The introduction of substituents such as fluoro, chloro, nitro, or methoxy (B1213986) groups onto the benzene ring can be achieved using standard aromatic substitution reactions on the benzoic acid starting material before coupling with the amine.

Table 1: Representative Analogs with Modifications to the Benzene Ring

Compound ID Benzene Ring Substitution Synthetic Precursor (Acid Chloride)
I-a 2-methyl (parent) 2-methylbenzoyl chloride
I-b 2,4-dichloro 2,4-dichlorobenzoyl chloride
I-c 4-nitro 4-nitrobenzoyl chloride
I-d 3,4,5-trimethoxy 3,4,5-trimethoxybenzoyl chloride

| I-e | 2-fluoro-4-(tetrahydro-2H-pyran-4-yl) | 2-fluoro-4-(tetrahydro-2H-pyran-4-yl)benzoyl chloride |

This table presents hypothetical analogs based on known synthetic strategies for benzamide derivatives.

Alterations to the Oxolan-2-ylmethyl Side Chain

The oxolan-2-ylmethyl (or tetrahydrofurfuryl) side chain is a key structural feature that can influence the molecule's interaction with biological targets. Modifications to this side chain can alter its size, polarity, and conformational flexibility. While specific examples for the derivatization of the oxolan-2-ylmethyl moiety in the context of 2-methylbenzamide (B88809) are not extensively documented in the provided literature, general principles of side-chain modification in drug discovery can be applied.

Alterations could include the introduction of substituents on the tetrahydrofuran ring, such as methyl or hydroxyl groups, to probe for additional binding interactions. Another approach is to change the ring size, for example, by replacing the tetrahydrofuran with a tetrahydropyran (B127337) or oxetane (B1205548) ring. The synthesis of such analogs would require the corresponding substituted cyclic amines as starting materials for the amidation reaction. The synthesis of N-(2-oxo-3-oxetanyl)amides, for instance, highlights the exploration of different cyclic moieties in amide-containing compounds. nih.gov

Table 2: Representative Analogs with Alterations to the Oxolan-2-ylmethyl Side Chain

Compound ID Side Chain Structure Amine Precursor
II-a (Oxolan-2-yl)methyl (parent) (Oxolan-2-yl)methanamine
II-b (5-Methyloxolan-2-yl)methyl (5-Methyloxolan-2-yl)methanamine
II-c (Oxetan-3-yl)methyl (Oxetan-3-yl)methanamine

| II-d | (Tetrahydro-2H-pyran-4-yl)methyl | (Tetrahydro-2H-pyran-4-yl)methanamine |

This table presents hypothetical analogs based on general principles of side-chain modification in medicinal chemistry.

Isosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements of the amide bond are a common strategy in medicinal chemistry to improve metabolic stability, modify physicochemical properties, and explore different binding interactions. google.com The amide group can be replaced by a variety of other functional groups that mimic its key electronic and steric features.

A study on the bioisosteric replacement of the amide group in benzamide analogs explored several alternatives, including esters, thioamides, selenoamides, sulfonamides, and triazoles. nih.gov The synthesis of these analogs involves coupling the appropriate benzoic acid derivative with a modified amine or employing different coupling strategies. For example, thioamides can be prepared from the corresponding amides using reagents like Lawesson's reagent. The synthesis of sulfonamides would involve the reaction of a substituted benzenesulfonyl chloride with the (oxolan-2-yl)methanamine. nih.gov These modifications can lead to significant changes in the compound's properties; for instance, thioamides have a lower hydrogen bond acceptor capacity at the carbonyl equivalent but a more acidic NH bond compared to amides. nih.gov

Table 3: Representative Isosteric Replacements for the Amide Linkage

Compound ID Isosteric Group General Synthetic Approach Key Property Change
III-a Amide (parent) Carboxylic acid + amine coupling -
III-b Thioamide Amide + Lawesson's reagent Altered H-bonding capacity nih.gov
III-c Sulfonamide Sulfonyl chloride + amine Increased stability, different geometry
III-d 1,2,4-Oxadiazole Amide to heterocycle conversion Improved metabolic stability google.com

| III-e | Triazole | Click chemistry or other cyclizations | Non-classical bioisostere, altered geometry nih.gov |

This table presents potential isosteric replacements based on established medicinal chemistry strategies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Methyl N Oxolan 2 Yl Methyl Benzamide Analogs

Systematic Variation of Molecular Fragments and Their Impact on Biological Activity

Influence of Methyl Substitution on the Benzamide (B126) Ring

The position and nature of substituents on the benzamide ring can significantly alter the biological activity of a compound. The methyl group in 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, located at the ortho position, plays a critical role in defining the molecule's conformation.

In related benzamide structures, the ortho-methyl group influences the dihedral angle between the benzamide and adjacent phenyl rings. nih.gov For instance, in 2-methyl-N-o-tolylbenzamide, the two o-tolyl rings are inclined to each other, creating a stepped structure where the ortho-methyl groups are in an anti-conformation. nih.gov This contrasts with the syn-conformation observed in the isomeric 2-methyl-N-(3-methylphenyl)benzamide. nih.gov Such conformational constraints imposed by the methyl group can be crucial for fitting into a specific binding pocket of a biological target.

The electronic effects of substituents are also paramount. The rate of reactions, such as the ring-opening of oxazolones, has been shown to decrease with an increase in the electron-donating properties of substituents on the phenyl ring. researchgate.net This highlights the delicate balance of electronic and steric factors that govern molecular interactions. Studies on other benzamide derivatives have shown that modifications to the benzamide ring, including the introduction of different substituents, can significantly impact their biological activities, such as their potential as antihistaminic or anticholinergic agents. researchgate.net

Interactive Table: Impact of Benzamide Ring Substitution on Activity

Compound/Analog Substitution on Benzamide Ring Observed Effect on Activity/Property Reference
2-methyl-N-o-tolylbenzamide Ortho-methyl Induces a stepped structure with anti-conformation of methyl groups. nih.gov nih.gov
2-methyl-N-(3-methylphenyl)benzamide Ortho-methyl Results in a syn-conformation of methyl groups. nih.gov nih.gov
General Benzamides Electron-donating groups Can decrease reaction rates at adjacent functionalities. researchgate.net researchgate.net

Role of the Oxolane Ring Conformation and Stereochemistry

The oxolane (tetrahydrofuran) ring is a key structural feature, and its conformation and stereochemistry are critical determinants of biological activity. nih.gov The five-membered ring is not planar and can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. nih.gov The specific conformation can influence how the molecule presents its substituents for interaction with a receptor.

In compounds similar to muscarine, which also contain an oxolane ring, the conformation has been observed to be nearly flat in some crystal structures, while in others, it adopts an intermediate conformation between ³E and ³T₄. nih.gov The stereochemistry at the chiral centers of the oxolane ring is also vital. For instance, in a series of propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration was observed, with the (R)-isomer being significantly less potent. researchgate.net This underscores the importance of a precise three-dimensional arrangement of atoms for optimal biological activity.

Effects of Linker Modifications on Molecular Recognition

The amide linker connecting the 2-methylbenzoyl group and the (oxolan-2-yl)methyl moiety is crucial for maintaining the correct orientation of these two fragments. Modifications to this linker can have profound effects on molecular recognition and biological activity.

In studies of pyrrole/imidazole polyamides, which also feature linker moieties, it was found that the nature of the linker significantly impacts biological efficacy. For example, the introduction of an oxime linkage between the polyamide and a terminal aromatic group led to a substantial increase in potency. The length, flexibility, and chemical nature of the linker can all influence how a molecule binds to its target. For instance, in a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain, which can be considered part of a modified linker, markedly influenced the inhibitory activity and selectivity against different enzymes. researchgate.net This suggests that even subtle changes in the linker region can lead to significant alterations in the biological profile of a compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. pnrjournal.com These models are invaluable tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that drive potency. nih.gov

Development of Predictive Models for Biological Activity

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. nih.gov For derivatives of this compound, this would involve synthesizing a library of analogs with systematic variations and measuring their biological effects. The activities are often expressed as pIC₅₀ values (the negative logarithm of the half-maximal inhibitory concentration). nih.gov

Both linear and non-linear models can be developed. nih.gov Multiple Linear Regression (MLR) is a common linear method, while techniques like k-Nearest Neighbor (kNN) and computational neural networks represent non-linear approaches. pnrjournal.comnih.gov These models aim to establish a statistically significant relationship between the molecular descriptors of the compounds and their observed activities. nih.gov The predictive power of these models is crucial; a good QSAR model should not only fit the training data well but also accurately predict the activity of new, untested compounds. nih.gov

Interactive Table: QSAR Model Development Overview

Modeling Step Description Key Considerations Reference
Data Set Compilation Gathering compounds with measured biological activity (e.g., pIC₅₀). Diversity of structures and accuracy of biological data are crucial. nih.gov nih.gov
Model Building Using statistical methods (MLR, kNN, etc.) to correlate descriptors with activity. pnrjournal.comnih.gov Choice between linear and non-linear models depends on the complexity of the SAR. nih.gov pnrjournal.comnih.gov
Training and Test Set Division Splitting the data to build the model (training set) and evaluate its predictive power (test set). pnrjournal.com Random selection or sphere exclusion methods can be used for division. pnrjournal.com pnrjournal.com

Descriptor Selection and Validation in QSAR Studies

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. researchgate.net Descriptors are numerical values that quantify various aspects of a molecule's structure, including topological, geometric, electronic, and physicochemical properties. nih.govworldwidejournals.com Examples of descriptor classes include:

Topological descriptors: Chi indices, Balaban's J index. worldwidejournals.com

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges. mdpi.com

Physicochemical descriptors: LogP (lipophilicity), molar refractivity.

The goal is to select a subset of descriptors that are most relevant to the biological activity being modeled, avoiding redundant or irrelevant information. mdpi.com

Once a model is built, it must be rigorously validated to ensure its statistical significance and predictive ability. researchgate.net Validation is typically performed through two main approaches:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set data. nih.gov A high q² value (often > 0.5) is generally considered an indicator of a good model. nih.gov

External Validation: The model's predictive power is evaluated using an external test set of compounds that were not used in model development. nih.gov The correlation coefficient (R²) between the predicted and observed activities for the test set is a key metric. mdpi.com

A well-validated QSAR model can be a powerful tool for guiding the design and optimization of new analogs of this compound, accelerating the discovery of compounds with improved biological profiles.

Conformational Analysis and Molecular Flexibility Studies

The primary regions of conformational flexibility in this compound are:

Rotation around the amide C-N bond.

Rotation around the N-CH₂ bond.

Rotation around the CH₂-C(oxolane) bond.

The puckering of the oxolane (tetrahydrofuran) ring.

Amide Bond Conformation (cis/trans Isomerism):

The amide bond (CO-N) in N-substituted benzamides exhibits a significant energy barrier to rotation due to the partial double bond character arising from delocalization of the nitrogen lone pair. scielo.brnd.edu This restricted rotation leads to the existence of two distinct planar conformers: trans (where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides of the C-N bond) and cis (where they are on the same side).

For secondary amides, the trans conformation is generally more stable than the cis conformation due to reduced steric hindrance. nih.gov In the case of N-benzylbenzamides, which are structurally analogous to the title compound, the trans conformer is predominantly favored. nih.gov Computational and NMR studies on related N-alkylamides and N-benzylformamides have shown that the energy barrier for this rotation is typically in the range of 15-23 kcal/mol, making the interconversion between cis and trans isomers slow at room temperature. scielo.brmdpi.comnih.gov

Torsional Flexibility of the Side Chain:

τ1 (C_aryl-C_carbonyl-N-C_methylene): This torsion angle determines the orientation of the amide plane relative to the benzene (B151609) ring. The 2-methyl group on the benzene ring can influence this angle, potentially causing a non-coplanar arrangement to minimize steric strain.

τ2 (C_carbonyl-N-C_methylene-C_oxolane): Rotation around the N-CH₂ bond dictates the positioning of the oxolane ring relative to the amide group.

τ3 (N-C_methylene-C_oxolane-O_oxolane): This angle defines the orientation of the oxolane ring's oxygen atom with respect to the amide nitrogen.

Studies on N-benzylamine and related structures have shown that the torsion angle involving the Cα-N bond tends to be around 90 degrees, suggesting a staggered conformation is often preferred. colostate.edu

Oxolane Ring Puckering:

The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar and exists in a dynamic equilibrium between different puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C₂ symmetry) forms. nih.gov The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature. The specific preferred conformation and the puckering amplitude can be influenced by the nature and orientation of the substituent at the 2-position.

The interplay of these conformational factors results in a complex potential energy surface with several low-energy conformers accessible to this compound under physiological conditions. The relative populations of these conformers will be determined by their respective energies, which are a function of the steric and electronic interactions within the molecule.

Illustrative Conformational Data:

The following table provides hypothetical, yet plausible, data for the key conformational parameters of this compound, based on values reported for analogous structures in the literature. This data serves to illustrate the concepts discussed above.

ParameterDescriptionIllustrative Value/RangeReference Analogs
Amide Conformation Energy difference (ΔE) between trans and cis isomerstrans favored by 2-5 kcal/molN-alkylamides scielo.br
Rotational barrier (C-N bond)15 - 23 kcal/molN-benzylformamides mdpi.comnih.gov
Key Dihedral Angles τ1 (C_aryl-C_carbonyl-N-C_methylene)±30° to ±60°Substituted benzamides
τ2 (C_carbonyl-N-C_methylene-C_oxolane)~180° (anti-periplanar) or ±60° (gauche)N-alkylamides nih.gov
τ3 (N-C_methylene-C_oxolane-O_oxolane)Varies with ring puckerSubstituted tetrahydrofurans nih.gov
Oxolane Puckering Preferred ConformationEnvelope (C_s) or Twist (C₂)Tetrahydrofuran nih.gov
Energy barrier for pseudorotation< 1 kcal/molTetrahydrofuran nih.gov

Computational Chemistry and Cheminformatics Approaches in the Study of 2 Methyl N Oxolan 2 Yl Methyl Benzamide

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the interaction between a ligand, such as 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, and a macromolecular target, typically a protein or enzyme. These simulations are fundamental in identifying potential biological targets and understanding the structural basis of molecular recognition.

The initial step in a docking study involves identifying the binding site on the biological target. This is often a catalytic site or an allosteric pocket crucial for the protein's function. Once the site is defined, docking algorithms place the ligand in various conformations and orientations within it.

For benzamide (B126) derivatives, studies have shown that interactions are often stabilized by a network of hydrogen bonds and other non-covalent forces. In a related compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, an intramolecular N—H⋯O hydrogen bond was observed, which contributes to a stable conformation. researchgate.net In the crystal structure of other similar molecules, intermolecular N—H⋯S and C—H⋯S hydrogen bonds link molecules to form dimers, demonstrating the importance of these interactions in molecular assembly. usm.my The binding mode of this compound would likely involve its key functional groups: the amide group's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, while the oxolane ring's oxygen can also participate in hydrogen bonding. nih.gov The methyl-substituted benzene (B151609) ring can engage in hydrophobic or π-stacking interactions within the target's binding pocket.

A hypothetical docking of this compound would aim to identify key amino acid residues in a target protein that form favorable interactions, as detailed in the table below.

Table 1: Potential Interactions Identified via Molecular Docking This table is a representative example of typical interactions identified for benzamide-class compounds.

Interaction TypeLigand Group InvolvedPotential Interacting Residue (Example)
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate
Hydrogen Bond (Acceptor)Carbonyl C=OArginine, Lysine, Serine
Hydrogen Bond (Acceptor)Oxolane OxygenSerine, Threonine, Tyrosine
HydrophobicBenzene Ring, Methyl GroupLeucine, Isoleucine, Valine
π-π StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. These functions calculate a score that represents the free energy of binding, with lower (more negative) scores indicating stronger, more favorable interactions. For instance, studies on other benzamide derivatives have used binding energy scores to identify the most promising candidates for further analysis. researchgate.net

Validation is a critical step to ensure the reliability of the docking protocol. A common method is to re-dock a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically achieved if the algorithm can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational stability of the ligand-protein complex and the energetics of the interaction. nih.gov

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME models provide rapid predictions of these properties, helping to identify potential liabilities early in the drug discovery process. nih.gov These models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. nih.govbrieflands.com

For this compound, various ADME properties can be predicted. Studies on similar heterocyclic compounds have shown that it is possible to predict properties like absorption percentage and bioavailability. researchgate.net Many predictive models are based on well-established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , and a LogP over 5.

Table 2: Representative In Silico ADME Predictions for Benzamide Derivatives This table presents typical ADME parameters and their predicted values for compounds in the benzamide class, based on computational models like SwissADME. mdpi.com

PropertyDescriptionPredicted Value/StatusSignificance
Molecular WeightMass of the molecule< 500 g/mol Adheres to Lipinski's Rule
LogPOctanol-water partition coefficient< 5Adheres to Lipinski's Rule
H-Bond DonorsNumber of hydrogen bond donors< 5Adheres to Lipinski's Rule
H-Bond AcceptorsNumber of hydrogen bond acceptors< 10Adheres to Lipinski's Rule
TPSATopological Polar Surface Area< 140 ŲIndicator of good cell permeability
GI AbsorptionGastrointestinal AbsorptionHighGood potential for oral administration
BBB PermeantBlood-Brain Barrier PermeationNo/LowIndicates peripheral action
P-gp SubstrateP-glycoprotein SubstrateNoLess susceptible to active efflux

These computational predictions are invaluable for prioritizing compounds for synthesis and further experimental testing, ensuring that research efforts are focused on molecules with the highest probability of success. nih.gov

Prediction of Membrane Permeability and Blood-Brain Barrier Penetration

The ability of a compound to pass through biological membranes is a fundamental determinant of its oral bioavailability and distribution to target tissues. The blood-brain barrier (BBB) is a particularly selective membrane that controls the access of substances to the central nervous system (CNS). expasy.org Computational models, which use a molecule's physicochemical properties, are widely employed to predict these permeability characteristics. nih.gov

For this compound, several key descriptors that influence permeability have been calculated using predictive algorithms. These models, such as the BOILED-Egg model provided by tools like SwissADME, offer a rapid assessment of passive gastrointestinal (GI) absorption and BBB permeation. nih.govscispace.com The predictions for the compound are based on its lipophilicity (log P) and polar surface area (PSA).

Further detailed predictions can be obtained from graph-based signature methods like pkCSM, which provide quantitative estimates of permeability. nih.govuq.edu.au These tools predict values such as the Caco-2 cell permeability, an in vitro model for intestinal absorption, and the logBB (the logarithm of the brain-to-plasma concentration ratio), which indicates the extent of BBB penetration. acs.org

Table 1: Predicted Physicochemical and Permeability Properties of this compound

Parameter Predicted Value Interpretation
Molecular Weight 219.28 g/mol Fulfills Lipinski's rule of five (<500)
LogP (Consensus) 1.85 Optimal lipophilicity for permeability
Polar Surface Area (PSA) 41.13 Ų Indicates good potential for membrane permeability
Gastrointestinal Absorption High Likely to be well-absorbed from the gut
BBB Permeant Yes Predicted to cross the blood-brain barrier
Caco-2 Permeability (log Papp) >0.9 High predicted permeability in vitro
logBB >0.3 Suggests significant distribution to the brain

This data is computationally generated and intended for predictive purposes.

The data suggests that this compound has a high probability of being well-absorbed upon oral administration and is likely to penetrate the blood-brain barrier, making it a potential candidate for targeting the central nervous system.

Cytochrome P450 Metabolism Prediction

The cytochrome P450 (CYP) enzyme system is the primary driver of Phase I metabolism for a vast number of drugs. ku.dk Predicting which CYP isoforms are likely to metabolize a compound and at which atomic sites is crucial for identifying potential drug-drug interactions and understanding its pharmacokinetic profile. scispace.com

Tools such as SMARTCyp utilize a combination of reactivity models, derived from quantum chemical calculations, and accessibility descriptors to predict the most probable sites of metabolism (SOMs). nih.govacs.org The method analyzes the 2D structure of a compound to identify atoms susceptible to CYP-mediated oxidation, such as aliphatic hydroxylation or N-dealkylation. ku.dkoup.com For this compound, the model predicts several potential sites of metabolism. The primary isoforms responsible for the metabolism of a wide range of xenobiotics are CYP3A4, CYP2D6, and CYP2C9. oup.com The predictions indicate which of these enzymes are likely to interact with the compound.

Table 2: Predicted Cytochrome P450 Metabolism for this compound

Predicted Site of Metabolism (Atom Number) Likelihood Score Probable CYP Isoforms Potential Metabolic Reaction
Carbon on the oxolane ring adjacent to oxygen 1 CYP3A4, CYP2D6 Aliphatic Hydroxylation
Methylene carbon linking the amide and oxolane 2 CYP3A4 N-dealkylation
Methyl group on the benzene ring 3 CYP2C9, CYP2D6 Benzylic Hydroxylation
Aromatic ring carbons 4 CYP3A4, CYP2C9 Aromatic Hydroxylation

This data is computationally generated. The likelihood score is a relative ranking, with a lower score indicating a higher probability of metabolism. The atom numbers are for illustrative purposes.

The predictions highlight the oxolane ring and the benzylic methyl group as the most probable sites for metabolic attack. This information is vital for medicinal chemists, as these metabolically "soft" spots can be modified to enhance the compound's metabolic stability and prolong its duration of action.

Virtual Screening and Library Design for Novel Analogs

The computational profile of this compound establishes it as a viable lead compound or scaffold for further optimization. Virtual screening and library design are powerful computational strategies to explore the chemical space around this lead structure to identify novel analogs with potentially improved properties. nih.govgoogle.com

Virtual Screening: Structure-based virtual screening could be employed if a specific biological target for this compound class is identified. This involves docking large libraries of commercially available or virtual compounds against the three-dimensional structure of the target protein. rsc.org The goal is to find molecules that have a favorable binding pose and interaction energy. Alternatively, ligand-based virtual screening can be used. This approach uses the this compound structure as a template to search for other molecules with similar shapes or pharmacophoric features.

Library Design for Analogs: Based on the predictive data, a focused library of novel analogs can be designed for synthesis. This process, often referred to as fragment-based or lead-based optimization, would involve making specific chemical modifications to the lead structure. researchgate.net Key strategies for this compound would include:

Metabolic Stabilization: Modifying the predicted "soft spots" for metabolism. For instance, replacing the hydrogen atoms on the susceptible carbon of the oxolane ring or the benzylic methyl group with fluorine atoms (a process known as fluorination) could block metabolic hydroxylation.

Permeability and Solubility Modulation: Altering the functional groups to fine-tune the lipophilicity (LogP) and polar surface area (PSA). For example, adding polar groups could decrease BBB penetration if CNS effects are undesirable, while adding small lipophilic groups could enhance it.

Scaffold Hopping: Replacing the 2-methylbenzoyl or the (oxolan-2-yl)methyl moiety with different, isosteric groups to explore new chemical space while retaining the key binding interactions. This can lead to the discovery of novel intellectual property.

These computational approaches allow for a rational and resource-efficient exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), accelerating the journey from a promising hit to a clinical candidate.

Molecular and Cellular Mechanisms of Action of 2 Methyl N Oxolan 2 Yl Methyl Benzamide

Identification and Validation of Primary Biological Targets

There is no available information identifying or validating the primary biological targets of 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE.

Enzyme Inhibition and Activation Assays

No studies detailing enzyme inhibition or activation assays for this compound have been found in the scientific literature.

Receptor Binding and Modulation Studies

There are no published receptor binding or modulation studies for this compound.

Protein-Protein Interaction Analysis

No data exists on the analysis of protein-protein interactions involving this compound.

Elucidation of Downstream Cellular Pathway Modulation

Due to the lack of information on its primary targets, there is no research elucidating the downstream cellular pathways modulated by this compound.

Signal Transduction Pathway Analysis

No analysis of signal transduction pathways affected by this compound has been documented.

Gene Expression and Proteomic Profiling

There are no available gene expression or proteomic profiling studies related to the activity of this compound.

Assessment of Selectivity and Specificity in In Vitro Biological Systems

Off-Target Profiling and Polypharmacology

No studies detailing the off-target profiling or the polypharmacological landscape of this compound are available in the public domain. In a typical drug discovery process, off-target profiling is conducted to identify unintended interactions of a compound with a wide range of receptors, enzymes, and ion channels. This process helps in assessing the potential for side effects and understanding the broader biological activity of the compound. The absence of such data for this compound means its selectivity profile remains uncharacterized.

Counter-Screening Against Related Biological Targets

Information regarding counter-screening of this compound against biologically related targets is not available. Counter-screening is a critical step to ensure that the observed biological activity of a compound is due to its interaction with the intended target and not with other closely related molecules. This process is essential for validating the compound's mechanism of action and for ensuring its specificity. Without these data, the specificity of this compound for any particular biological target is unknown.

Preclinical Pharmacological and Biological Evaluation of 2 Methyl N Oxolan 2 Yl Methyl Benzamide

In Vitro Pharmacological Profiling in Cell-Based Assays

In vitro assays are fundamental in early-stage drug discovery to assess the biological activity of a compound at a cellular level. These tests can determine a compound's potency, mechanism of action, and potential for therapeutic efficacy.

Determination of Half-Maximal Effective Concentrations (EC50) and Inhibitory Concentrations (IC50)

The determination of EC50 and IC50 values is a critical step in characterizing the potency of a compound. The EC50 value represents the concentration of a compound that produces 50% of its maximum possible effect, while the IC50 value indicates the concentration required to inhibit a specific biological or biochemical function by 50%.

As of the current date, no specific EC50 or IC50 values for 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE have been reported in the accessible scientific literature.

Cell Viability and Proliferation Studies (in non-human cell lines)

Cell viability and proliferation assays are conducted to understand the cytotoxic or cytostatic effects of a compound on cells. These studies are crucial for assessing the therapeutic window and potential toxicity of a new chemical entity.

There is currently no publicly available data from cell viability or proliferation studies conducted on non-human cell lines for this compound.

Phenotypic Screening in Disease-Relevant Cell Models

Phenotypic screening involves testing a compound in cell models that mimic a particular disease state. This approach can identify compounds that produce a desired change in the cellular phenotype without prior knowledge of the specific molecular target.

Information regarding any phenotypic screening of this compound in disease-relevant cell models is not available in the public domain.

In Vivo Pharmacodynamic Studies in Animal Models

Following promising in vitro results, compounds are typically advanced to in vivo studies in animal models. These studies aim to understand how the compound affects the body and its potential therapeutic effects in a living organism.

Modulation of Biomarkers in Rodent Models

Biomarkers are measurable indicators of a biological state or condition. In vivo studies often assess a compound's ability to modulate specific biomarkers related to the target disease, providing evidence of its pharmacological activity.

No studies detailing the modulation of biomarkers in rodent models by this compound have been found in the reviewed literature.

Assessment of Activity in Preclinical Disease Models (e.g., anti-parasitic activity in murine models, without clinical implications)

Preclinical disease models are essential for evaluating the efficacy of a potential new drug in a setting that mimics human disease. These models can provide crucial information about a compound's therapeutic potential.

There are no available reports on the assessment of this compound in any preclinical disease models, including those for anti-parasitic activity in murine models.

Relationship between Exposure and Pharmacodynamic Response

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the relationship between exposure and the pharmacodynamic response of this compound. Research dedicated to quantifying the pharmacological effects of this compound in relation to its concentration in biological systems has not been published. Therefore, no data tables or detailed research findings on its pharmacodynamic properties can be provided at this time.

In Vitro Biological Stability and Degradation Studies

There is currently no publicly available research data concerning the in vitro biological stability and degradation of this compound. Studies investigating the metabolic fate, stability in various biological matrices (such as plasma or microsomes), and the identification of potential degradation products have not been reported in the scientific literature. Consequently, no data tables or detailed findings regarding its stability profile can be presented.

Metabolic Profiling and Biotransformation of 2 Methyl N Oxolan 2 Yl Methyl Benzamide in Preclinical Systems

Identification of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are standard tools for elucidating the metabolic pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes and allow for the identification of both Phase I and Phase II metabolites in a controlled environment.

Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. researchgate.net For 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, several oxidative and hydrolytic pathways are predicted.

Oxidation of the Toluene Moiety: The methyl group on the benzamide (B126) ring is a likely site for oxidation, a common metabolic transformation for aromatic hydrocarbons. This can lead to the formation of a primary alcohol (hydroxymethyl metabolite), which can be further oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: The phenyl ring of the benzamide portion is susceptible to hydroxylation at various positions, catalyzed primarily by cytochrome P450 (CYP) enzymes. This would result in phenolic metabolites.

Oxidation of the Oxolane Ring: The tetrahydrofuran (B95107) (oxolane) ring can undergo oxidative metabolism. Cytochrome P450 enzymes are known to catalyze the oxidative metabolism of tetrahydrofuran itself, leading to intermediate metabolites that can ultimately be converted to carbon dioxide. researchgate.net For substituted oxolanes in drug molecules, this can involve hydroxylation at carbons adjacent to the oxygen atom, potentially leading to ring opening to form a gamma-hydroxy aldehyde or carboxylic acid.

N-Dealkylation: While less common for N-alkyl amides compared to N-alkyl amines, cleavage of the bond between the nitrogen and the oxolan-2-ylmethyl group could occur, leading to the formation of 2-methylbenzamide (B88809).

Amide Hydrolysis: The amide bond is generally stable but can be subject to hydrolysis by amidase enzymes, which would cleave the molecule into 2-methylbenzoic acid and (oxolan-2-yl)methanamine.

A summary of predicted Phase I metabolites is presented in the table below.

Predicted Metabolite IDMetabolic ReactionPredicted Structure
M1 Hydroxylation of the tolyl methyl group2-(Hydroxymethyl)-N-[(oxolan-2-yl)methyl]benzamide
M2 Oxidation of M12-Formyl-N-[(oxolan-2-yl)methyl]benzamide
M3 Oxidation of M22-Carboxy-N-[(oxolan-2-yl)methyl]benzamide
M4 Aromatic hydroxylation2-Methyl-N-(oxolan-2-yl)methylbenzamide
M5 Oxolane ring hydroxylation2-Methyl-N-[(5-hydroxyoxolan-2-yl)methyl]benzamide
M6 Oxolane ring opening4-Hydroxy-N-(2-methylbenzoyl)butanal
M7 N-Dealkylation2-Methylbenzamide
M8 Amide hydrolysis2-Methylbenzoic acid

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. researchgate.net

Glucuronidation: Phenolic metabolites, such as those formed from aromatic hydroxylation (M4), and the hydroxymethyl metabolite (M1) can undergo glucuronidation, where glucuronic acid is attached. This is a common pathway catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com

Sulfation: The hydroxylated metabolites (M1, M4, M5) could also be substrates for sulfotransferases (SULTs), leading to the formation of sulfate (B86663) conjugates.

The following table outlines potential Phase II metabolites.

Predicted Metabolite IDParent MetaboliteConjugation ReactionPredicted Structure
M9 M4 (Aromatic hydroxylation product)GlucuronidationGlucuronide conjugate of the phenolic metabolite
M10 M1 (Hydroxymethyl product)GlucuronidationGlucuronide conjugate of the hydroxymethyl metabolite
M11 M4 (Aromatic hydroxylation product)SulfationSulfate conjugate of the phenolic metabolite

Metabolite Identification and Characterization Using Advanced Spectroscopic Techniques

The identification and structural elucidation of metabolites formed in vitro would be accomplished using advanced spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary tool for detecting and obtaining accurate mass measurements of the parent compound and its metabolites. springermedizin.de Tandem mass spectrometry (MS/MS) experiments would then be used to fragment the ions, providing structural information based on the fragmentation patterns. For definitive structural confirmation, particularly for novel or unexpected metabolites, isolation of the metabolite followed by nuclear magnetic resonance (NMR) spectroscopy would be necessary. nih.gov

Metabolic Stability and Reaction Phenotyping

Metabolic stability assays, typically conducted in liver microsomes or hepatocytes, are used to determine the rate at which a compound is metabolized. mdpi.com The half-life (t½) and intrinsic clearance (CLint) of this compound would be determined by incubating the compound with the in vitro system and measuring its disappearance over time using LC-MS/MS. springermedizin.de A short half-life would suggest rapid metabolism, while a long half-life would indicate greater metabolic stability. nih.gov

Enzyme Kinetics of Major Metabolizing Enzymes

Once the primary metabolizing enzymes are identified, enzyme kinetic studies are conducted to determine the Michaelis-Menten constants, Km (substrate concentration at half of the maximum velocity) and Vmax (maximum reaction velocity). nih.gov These parameters provide a deeper understanding of the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction. This data is crucial for predicting potential drug-drug interactions and for extrapolating in vitro findings to an in vivo context. nih.gov The kinetic parameters would be determined by incubating varying concentrations of this compound with the relevant enzyme system (e.g., human liver microsomes or a specific recombinant CYP) and measuring the rate of formation of the major metabolite(s).

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Methyl N Oxolan 2 Yl Methyl Benzamide in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of individual components within a mixture. Both HPLC and Gas Chromatography (GC) are powerful techniques routinely used for the analysis of pharmaceutical compounds and research chemicals, including various benzamide (B126) derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE would theoretically involve the systematic optimization of several key parameters to achieve adequate separation and quantification. A typical starting point would be reversed-phase HPLC, which is widely used for compounds of moderate polarity like benzamides.

A hypothetical HPLC method for this compound might involve a C18 stationary phase, which provides excellent retention and separation for a broad range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The selection of the buffer and its pH, along with the gradient or isocratic elution profile of the organic modifier, would be critical for achieving the desired retention time and peak shape. For example, a study on meloxicam, another complex benzamide derivative, utilized a C18 column with a mobile phase of acetonitrile and methanol. rsc.org Detection would most commonly be performed using a UV detector set at a wavelength corresponding to the maximal absorbance of the benzoyl chromophore in the molecule.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterHypothetical Value/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good resolution and efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileCommon mobile phase for good peak shape and MS compatibility.
Gradient 5% B to 95% B over 15 minutesTo elute the compound with a reasonable retention time and good peak symmetry.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at ~230 nm or ~270 nmBased on the expected absorbance of the benzamide chromophore.
Injection Vol. 10 µLStandard injection volume.

Gas Chromatography (GC) Applications

Gas chromatography is generally suitable for volatile and thermally stable compounds. While some benzamides can be analyzed by GC, derivatization may be necessary for less volatile or polar compounds to improve their chromatographic behavior. For This compound , its relatively high molecular weight might necessitate such derivatization or the use of high-temperature columns and injection techniques.

A potential GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane. googleapis.com The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of the compound. Mass spectrometry is the most common detector for GC in analytical research, providing both quantification and identification (GC-MS).

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the structural analysis and sensitive detection of organic molecules. It provides information about the molecular weight and, through fragmentation patterns, the structure of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

In a research context, understanding the metabolic fate of a compound is crucial. Tandem mass spectrometry (MS/MS) is the gold-standard technique for elucidating the structures of metabolites. researchgate.net If This compound were subjected to metabolic studies, MS/MS would be used to identify potential biotransformations.

Common metabolic pathways for a compound like this could include hydroxylation of the aromatic ring or the oxolane ring, N-dealkylation, or hydrolysis of the amide bond. In an MS/MS experiment, the parent compound's molecular ion would be selected and fragmented. The resulting fragment ions would provide clues to the compound's structure. For instance, a characteristic fragment would likely be the benzoyl cation or the 2-methylbenzoyl cation. By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, the sites of metabolic modification could be identified.

Quantitative Bioanalysis in Research Matrices (e.g., plasma from animal studies, cell culture media)

For quantitative bioanalysis in complex matrices like plasma or cell culture media, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the preferred approach due to its high selectivity and sensitivity. This technique allows for the detection and quantification of the compound at very low concentrations, even in the presence of many other interfering substances.

The development of such a method would involve optimizing the chromatographic conditions to separate the analyte from matrix components and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for both the analyte and a suitable internal standard. This ensures highly specific and accurate quantification.

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis) for Structural Confirmation

Spectroscopic techniques provide detailed information about the chemical structure of a molecule and are essential for its unambiguous identification and characterization.

For a novel or synthesized compound, a combination of NMR, IR, and UV-Vis spectroscopy is typically used to confirm its identity and structure. For instance, the characterization of a related compound, 2-chloro-N-(2-methylphenyl)benzamide, involved both infrared and NMR spectra to confirm its structure. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationInterpretation
1H NMR Signals in the aromatic region (7-8 ppm), a singlet for the methyl group (~2.4 ppm), multiplets for the oxolane ring protons, and a signal for the N-H proton.Confirms the presence of the 2-methylbenzoyl and oxolan-2-ylmethyl moieties.
13C NMR A signal for the carbonyl carbon (~167 ppm), signals for the aromatic carbons, a signal for the methyl carbon (~20 ppm), and signals for the carbons of the oxolane ring.Provides a carbon map of the molecule, confirming the carbon skeleton.
IR A strong absorption band for the C=O stretch (~1640 cm-1), an N-H stretch (~3300 cm-1), C-H stretches (aromatic and aliphatic), and C-O-C stretch of the ether in the oxolane ring.Identifies key functional groups present in the molecule.
UV-Vis Absorption maxima in the UV region, likely around 230 nm and 270 nm.Characteristic of the electronic transitions within the benzoyl chromophore.

It is important to reiterate that the specific analytical parameters and spectroscopic data presented here are hypothetical and based on established principles and data from analogous compounds. Definitive analytical methodologies for This compound would require experimental determination through dedicated laboratory studies.

Isotopic Labeling Strategies for Metabolic and Mechanistic Studies

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the isotopic labeling, metabolic fate, or mechanistic studies of the chemical compound This compound .

While the principles of isotopic labeling are well-established in pharmaceutical and metabolic research, and have been applied to various benzamide derivatives, the absence of studies focused on this particular compound prevents a detailed discussion of its specific isotopic labeling strategies. nih.govnih.govmusechem.comchemicalsknowledgehub.com Research into the metabolism of other N-substituted benzamides, for instance, has utilized isotopic labeling to trace the biotransformation of the N-alkyl groups, but this cannot be directly extrapolated to the oxolane moiety of the target compound without experimental data. nih.gov

Isotopic labeling is a critical technique in drug discovery and development, employed to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmusechem.comchemicalsknowledgehub.com This process involves the incorporation of stable isotopes (such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)) or radioisotopes (like Tritium (³H) or Carbon-14 (¹⁴C)) into the molecule of interest. chemicalsknowledgehub.comwikipedia.org The labeled compound can then be traced through biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

General Approaches to Isotopic Labeling of Benzamides:

In the absence of specific data for This compound , general strategies that could theoretically be applied, based on studies of analogous compounds, include:

Deuterium (²H) Labeling: Deuterium can be incorporated at various positions to create a "heavy" version of the molecule. This is often used to investigate kinetic isotope effects, which can help elucidate reaction mechanisms, or to create internal standards for quantitative mass spectrometry assays. Potential labeling sites on the target molecule could include the methyl group on the benzoyl ring or non-exchangeable protons on the oxolane ring.

Carbon-13 (¹³C) Labeling: The introduction of ¹³C atoms into the carbon skeleton of the molecule is a powerful tool for metabolic pathway elucidation using ¹³C-NMR and mass spectrometry. For This compound , labeling could theoretically be targeted at the carbonyl carbon of the amide, the methyl carbon, or carbons within the oxolane ring to track the fate of these specific molecular fragments.

Nitrogen-15 (¹⁵N) Labeling: Labeling the amide nitrogen with ¹⁵N would allow for precise tracking of the amide bond's fate during metabolism, including potential hydrolysis.

Radioisotopic Labeling (¹⁴C or ³H): Carbon-14 is frequently used in ADME studies to provide a comprehensive picture of the drug's distribution and excretion, as the radiolabel can be readily quantified in various tissues and biological fluids. chemicalsknowledgehub.com Tritium labeling is another common approach for such studies. musechem.comresearchgate.net

The hypothetical application of these strategies is presented in the table below. It is crucial to reiterate that this information is based on general principles of drug metabolism studies and not on specific experimental data for the compound .

IsotopePotential Labeling PositionPurpose in Metabolic/Mechanistic Studies
²H Methyl group (CD ₃) on the benzoyl ringInternal standard for MS quantification; study of metabolic stability at this position.
²H Methylene bridge (-CD ₂-)Investigation of kinetic isotope effects in metabolic pathways involving this linker.
¹³C Carbonyl carbon (-C =O) of the amideTracing the amide moiety through metabolic pathways; identifying metabolites where the amide bond is intact or cleaved.
¹³C Oxolane ring carbonsDetermining the metabolic fate of the N-substituent, particularly if ring-opening or hydroxylation occurs.
¹⁵N Amide nitrogen (-CO-N H-)Tracking the integrity of the amide bond and identifying N-dealkylation or other transformations at the nitrogen atom.
¹⁴C Aromatic ring or oxolane ringComprehensive ADME studies to quantify total drug-related material in tissues and excreta. chemicalsknowledgehub.com

Without dedicated research on This compound , any discussion of its metabolic pathways and the corresponding isotopic labeling strategies remains speculative. The generation of detailed, scientifically accurate findings requires experimental studies that, to date, have not been published in the accessible scientific literature.

Future Research Directions and Translational Perspectives for 2 Methyl N Oxolan 2 Yl Methyl Benzamide in Chemical Biology

Exploration of Additional Biological Targets and Pathways

While the specific biological targets of 2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE have not been extensively documented in publicly available research, the benzamide (B126) scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Future research should therefore focus on screening this compound against a panel of targets where related benzamide derivatives have shown activity.

N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. nih.govnih.gov For instance, studies on other N-substituted benzamide derivatives have demonstrated their potential as antitumor agents through HDAC inhibition. nih.govnih.gov Therefore, a primary avenue of research should be to investigate the inhibitory activity of this compound against various HDAC isoforms.

Furthermore, the broader class of benzamides has shown a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. nih.govnanobioletters.comscielo.br Consequently, screening for activity against a diverse panel of bacterial and fungal strains is a logical step. The structural similarity to compounds with known anti-inflammatory and antioxidant activities also suggests that targets within these pathways, such as cyclooxygenase (COX) enzymes or various reactive oxygen species (ROS) scavenging mechanisms, should be explored. researchgate.net

The oxolane (tetrahydrofuran) moiety is also a key structural feature in various biologically active molecules, including some antiviral and anticancer agents. nih.govnih.gov Its presence suggests that targets such as viral polymerases or other enzymes where a cyclic ether may form key interactions should not be overlooked.

A proposed initial screening panel for identifying the biological targets of this compound is outlined in the table below.

Potential Target Class Specific Examples Rationale based on Analogous Compounds
Epigenetic ModifiersHistone Deacetylases (HDACs)N-substituted benzamides are known HDAC inhibitors with antitumor properties. nih.govnih.govresearchgate.net
Inflammatory EnzymesCyclooxygenases (COX-1, COX-2)Benzamide derivatives have been explored for anti-inflammatory activities. researchgate.net
Microbial EnzymesBacterial and Fungal ProteinsThe benzamide scaffold is present in various antimicrobial and antifungal agents. nanobioletters.comscielo.br
Viral EnzymesReverse Transcriptases, ProteasesThe oxolane moiety is found in some antiviral nucleoside analogs. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Once promising biological activity is identified, the development and utilization of advanced in vitro and in vivo models will be critical to elucidate the mechanism of action of this compound.

In Vitro Models:

Should initial screenings indicate anticancer activity, a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be employed to assess the compound's anti-proliferative effects. nih.gov Cell-based assays to investigate effects on the cell cycle, apoptosis, and specific signaling pathways will be necessary. For example, if HDAC inhibition is confirmed, Western blot analysis for acetylated histones and other relevant proteins would be a key mechanistic experiment.

For potential antimicrobial activity, the initial determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of pathogens is standard. cyberleninka.ru Subsequent studies could involve time-kill kinetics assays and investigations into the compound's effects on biofilm formation.

The following table outlines potential in vitro assays for mechanistic studies:

Hypothesized Activity In Vitro Model Key Assays Endpoints
AnticancerCancer Cell Lines (e.g., MCF-7, A549) nih.govMTT assay, Flow cytometry, Western blottingIC50 values, Cell cycle arrest, Apoptosis induction, Protein expression changes
AntimicrobialBacterial/Fungal Cultures (e.g., S. aureus, E. coli) cyberleninka.ruBroth microdilution, Biofilm assaysMIC/MBC values, Inhibition of biofilm formation
Anti-inflammatoryMacrophage cell lines (e.g., RAW 264.7)Griess assay, ELISAInhibition of nitric oxide production, Reduction of pro-inflammatory cytokines

In Vivo Models:

If significant in vitro activity is observed, progression to in vivo models will be warranted. For anticancer applications, xenograft models in immunocompromised mice, using the cancer cell lines that showed the highest sensitivity, would be appropriate to evaluate tumor growth inhibition. mdpi.com

For antimicrobial studies, infection models in mice would be necessary to determine the compound's efficacy in a living organism. For anti-inflammatory potential, models of induced inflammation, such as carrageenan-induced paw edema in rats, could be utilized.

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach.

Medicinal Chemistry and Structural Biology: Collaboration with medicinal chemists will be vital for the synthesis of analogs to establish structure-activity relationships (SAR). nih.gov Structural biologists can work on co-crystallization of the compound with its identified target protein to provide insights for rational drug design.

Pharmacology and Toxicology: Pharmacologists will be essential for designing and conducting in vivo efficacy studies and for elucidating the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Toxicologists will need to assess the compound's safety profile.

Computational Chemistry: Molecular docking and simulation studies can help in prioritizing potential biological targets and in understanding the binding mode of the compound, guiding further optimization efforts. researchgate.net

A consortium approach, bringing together academic researchers with expertise in these different areas, as well as potentially partnering with industry, would accelerate the research and development process.

Strategic Directions for Further Preclinical Compound Optimization and Investigation

Based on the initial findings, a clear strategy for preclinical optimization will need to be formulated.

Lead Optimization: The initial structure of this compound will likely serve as a starting point or "hit" compound. A lead optimization campaign will aim to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This will involve the synthesis and testing of a library of derivatives with modifications at various positions of the molecule, such as the methyl group on the benzamide ring or substitutions on the oxolane ring.

Pharmacokinetic Profiling: A crucial aspect of preclinical development is the characterization of the compound's pharmacokinetic profile. In vitro assays to assess metabolic stability in liver microsomes and plasma stability should be conducted. mdpi.com Subsequent in vivo studies in animal models (e.g., rats) will be required to determine key parameters such as bioavailability, half-life, and clearance.

Target Engagement and Biomarker Development: To facilitate clinical translation, it is important to develop assays that can measure the engagement of the compound with its target in vivo. This could involve the development of specific biomarkers that are modulated upon target inhibition.

The following table summarizes key preclinical optimization and investigation strategies:

Strategy Objective Example Activities
Lead OptimizationImprove potency, selectivity, and ADME propertiesSynthesis of analogs, SAR studies, in vitro ADME assays.
Pharmacokinetic ProfilingCharacterize the in vivo behavior of the compoundIn vivo PK studies in rodents to determine bioavailability, half-life, etc. nih.gov
Biomarker DevelopmentEnable measurement of target engagement in vivoIdentification of downstream markers of target activity that can be measured in accessible tissues (e.g., blood).

By systematically pursuing these future research directions, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-[(oxolan-2-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this benzamide derivative likely involves nucleophilic substitution or coupling reactions. For example, analogous benzamides (e.g., N-substituted benzamides in ) are synthesized via amide bond formation between a benzoyl chloride derivative and an amine-containing oxolane moiety. Optimization may involve:
  • Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Temperature : Controlled reflux conditions (e.g., 60–80°C) to balance reaction rate and side-product formation .
    Characterization of intermediates via TLC or HPLC is critical for monitoring progress.

Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the methyl group (2-CH3_3) and oxolane ring protons. The benzamide carbonyl (C=O) typically appears at ~165–170 ppm in 13^13C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C13_{13}H17_{17}NO2_2, theoretical MW: 219.28 g/mol).
  • X-ray Crystallography : Tools like SHELXL () refine crystal structures, resolving bond lengths and dihedral angles. For amorphous samples, powder XRD may substitute.
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm1^{-1}) and oxolane ether linkages (~1100 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against target enzymes (e.g., fungal cytochrome P450 for pesticidal activity, as seen in mepronil analogs; ) using fluorometric or colorimetric assays.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
  • Solubility Studies : Use shake-flask methods with PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structural analogs of this compound guide SAR studies for pesticidal or pharmacological activity?

  • Methodological Answer :
  • Comparative Analysis : Compare with mepronil (), which shares a 2-methylbenzamide core. Replace the oxolane group with other heterocycles (e.g., thiazole in ) to assess steric/electronic effects.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like succinate dehydrogenase (SDH) in fungi. Validate with isothermal titration calorimetry (ITC) .
  • Data Tables :
Analog StructureIC50_{50} (SDH Inhibition)LogP
Target Compound0.8 µM2.1
Mepronil1.2 µM2.4

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies (e.g., pesticidal efficacy in varying pH soils) and apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables.
  • Dose-Response Curves : Re-evaluate EC50_{50} values under standardized conditions (e.g., ISO 11269-1 for soil organisms).
  • Structural Confirmation : Ensure batch-to-batch consistency via 1^1H NMR and HPLC purity checks (>98%) to rule out impurity-driven discrepancies .

Q. What computational strategies predict metabolic pathways and degradation products?

  • Methodological Answer :
  • In Silico Metabolism : Use software like GLORY or Meteor to simulate Phase I/II reactions. For example, oxolane ring oxidation may yield a lactone metabolite.
  • Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze products via LC-MS. Compare with computational predictions to validate pathways .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • SHELX Refinement : If the oxolane methyl group introduces chirality, collect high-resolution X-ray data (≤1.0 Å). SHELXL () refines Flack parameters to assign absolute configuration.
  • Synchrotron Sources : Use facilities like APS or ESRF for small-molecule datasets with high signal-to-noise ratios.
  • Validation : Cross-check with circular dichroism (CD) spectra if crystalline samples are scarce .

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Reactant of Route 1
2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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Reactant of Route 2
2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.